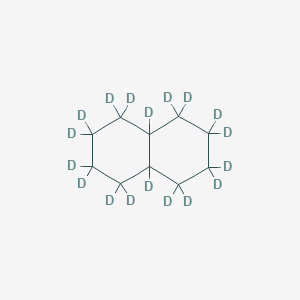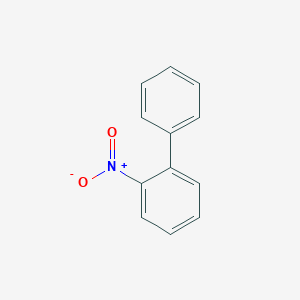![molecular formula C9H18O2 B167170 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) CAS No. 134175-92-1](/img/structure/B167170.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid with a molecular formula of C10H20O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) exhibits various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. It has also been shown to exhibit antiviral and antifungal activity. In animal studies, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been shown to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) in lab experiments is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several future directions for the study of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI). One potential direction is the investigation of its potential applications in the development of novel anticancer, antiviral, and antifungal agents. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and its potential interactions with biological targets. Another potential direction is the investigation of its potential applications in the development of novel materials with unique properties. Finally, future studies may focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then subjected to hydrolysis to yield the desired product. Another method involves the reaction of 2-methyl-3-butyn-2-ol with oxirane in the presence of a Lewis acid catalyst.
Scientific Research Applications
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the field of agrochemicals, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been investigated for its potential use as a pesticide and herbicide. Additionally, this compound has been studied for its potential applications in materials science, including its use as a monomer in the synthesis of polymeric materials.
properties
CAS RN |
134175-92-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(1R)-2-methyl-1-[(2R,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9-/m1/s1 |
InChI Key |
NQKUHMCAOBVHQC-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
Canonical SMILES |
CC(C)C1C(O1)C(C(C)C)O |
synonyms |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



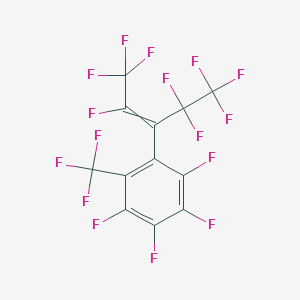
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
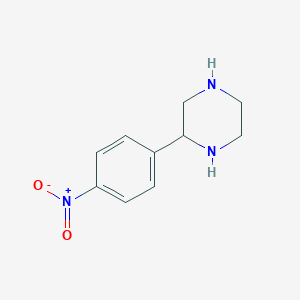
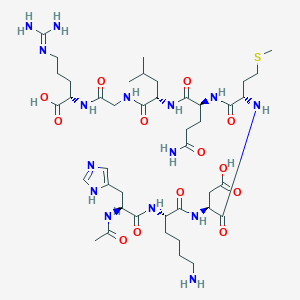


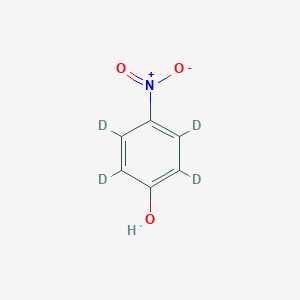

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

